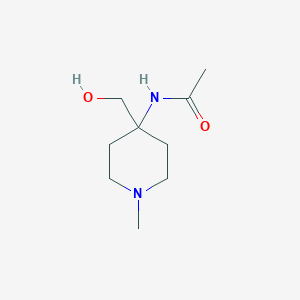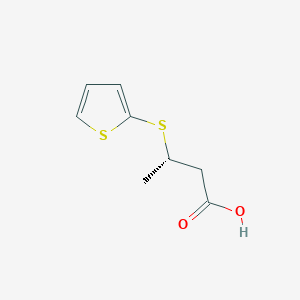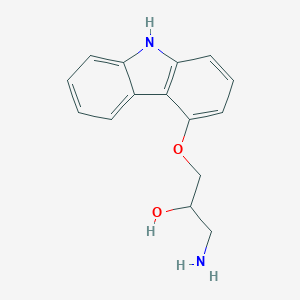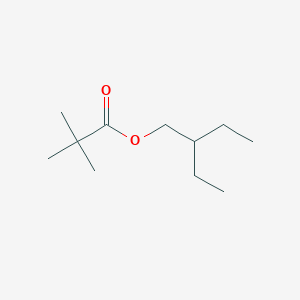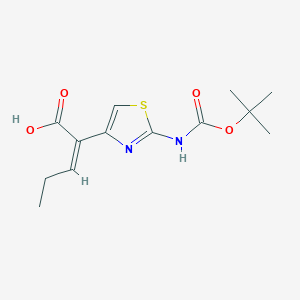![molecular formula C8H10N2O3 B137614 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 141509-41-3](/img/structure/B137614.png)
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, also known as MADD, is a novel compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. MADD is a spirocyclic compound that contains a fused oxazolidinone and piperazine ring system. The compound has shown promising results in various research studies, making it a potential candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is not well understood, but it is believed to be related to its unique chemical structure. The compound contains a spirocyclic ring system that may interact with biological targets in a specific manner. Further research is needed to fully elucidate the mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione.
Efectos Bioquímicos Y Fisiológicos
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit potent antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound has also been shown to exhibit antifungal activity against various fungal strains. Additionally, 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit anticancer activity against various cancer cell lines. The compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is its unique chemical structure, which makes it a potential candidate for the development of new drugs. The compound has also shown promising results in various research studies, making it a potential candidate for further investigation. However, the limitations of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione include its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are numerous future directions for the research of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione. One potential area of investigation is the development of new drugs based on the chemical structure of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione. Another potential area of investigation is the study of the mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, which may lead to the discovery of new biological targets. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, which may lead to the development of new treatments for various diseases.
Métodos De Síntesis
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can be synthesized using various methods, including the reaction of 1,2-diamines with oxiranes, followed by the addition of an isocyanate. Another method involves the reaction of an amino alcohol with an isocyanate, followed by cyclization. The synthesis of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been extensively studied for its potential applications in various scientific fields. The compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs. 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit potent antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
141509-41-3 |
|---|---|
Nombre del producto |
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione |
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
4-methylidene-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione |
InChI |
InChI=1S/C8H10N2O3/c1-5-2-3-13-8(5)7(12)9-4-6(11)10-8/h1-4H2,(H,9,12)(H,10,11) |
Clave InChI |
ZBRZMVHIVBOBNS-UHFFFAOYSA-N |
SMILES |
C=C1CCOC12C(=O)NCC(=O)N2 |
SMILES canónico |
C=C1CCOC12C(=O)NCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



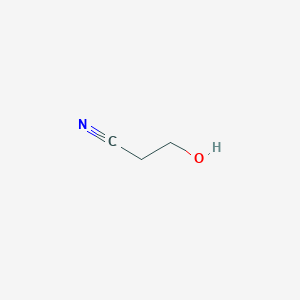
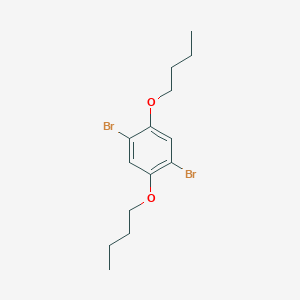
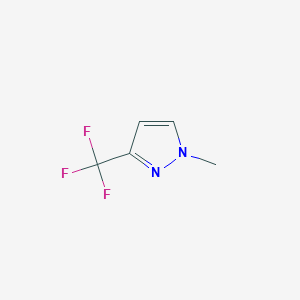
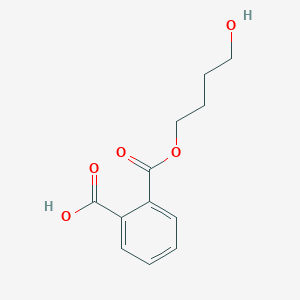
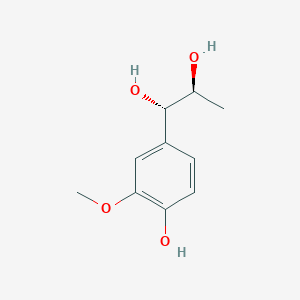
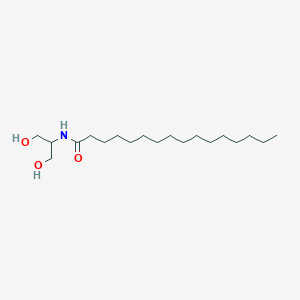
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
